C29H29BrN2O5
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Overview
Description
. This compound is characterized by its complex structure, which includes a bromine atom, an acridine moiety, and an ethoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide involves multiple steps. The starting materials typically include 2-bromo-4-nitrophenol , which undergoes a series of reactions including nitration, reduction, and acylation to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for temperature and pressure control is crucial to maintain the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds .
Scientific Research Applications
2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide include:
- 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-methoxyphenoxy]-N-phenylacetamide
- 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-propoxyphenoxy]-N-phenylacetamide .
Uniqueness
The uniqueness of 2-[2-bromo-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-ethoxyphenoxy]-N-phenylacetamide lies in its specific structural features, such as the ethoxy group and the acridine moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C29H29BrN2O5 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(4-butoxy-3-ethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H29BrN2O5/c1-3-5-17-36-23-16-11-19(18-24(23)35-4-2)26-25-27(37-32(26)22-9-7-6-8-10-22)29(34)31(28(25)33)21-14-12-20(30)13-15-21/h6-16,18,25-27H,3-5,17H2,1-2H3 |
InChI Key |
SHTPDBKUWALGMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5)OCC |
Origin of Product |
United States |
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